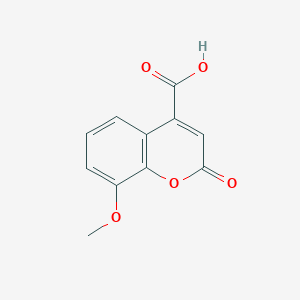
5-Chloro-N-methylindoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-methylindoline-2-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds. Indole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications . The presence of a carboxamide group at the 2-position of the indole ring enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-methylindoline-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloroindoline.
N-Methylation: The indoline is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
5-Chloro-N-methylindoline-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes and proteins.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-N-methylindoline-2-carboxamide involves its interaction with specific enzymes and proteins. The carboxamide group forms hydrogen bonds with the active sites of these enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloroindoline-2-carboxamide
- N-Methylindoline-2-carboxamide
- 5-Chloro-N-methylindole-2-carboxylic acid
Uniqueness
5-Chloro-N-methylindoline-2-carboxamide is unique due to the presence of both the chloro and N-methyl groups, which enhance its ability to interact with enzymes and proteins. This makes it a valuable compound in medicinal chemistry compared to its analogs .
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
5-chloro-N-methyl-2,3-dihydro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C10H11ClN2O/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9/h2-4,9,13H,5H2,1H3,(H,12,14) |
InChI Key |
MKOLSOXLLJNASD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CC2=C(N1)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chlorobenzo[d]isothiazole-6-carboxylic acid](/img/structure/B15068391.png)






![2-Bromo-7-methylimidazo[5,1-b]thiazole](/img/structure/B15068435.png)



![6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]](/img/structure/B15068447.png)
